molecular formula C17H23NO5 B8257099 (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Cat. No.: B8257099
M. Wt: 321.4 g/mol
InChI Key: FEUKYNQJJKTETD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, an oxazepane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves multiple steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through cyclization reactions involving amino alcohols and dihalides under basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The benzoic acid group can be introduced via esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxazepane ring can be reduced to form corresponding amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic or basic conditions can facilitate the removal or substitution of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzaldehyde or benzoic anhydride, while reduction of the oxazepane ring can produce amino alcohols.

Scientific Research Applications

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can protect reactive sites during synthesis, allowing for selective reactions at other positions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)propanoic acid: Contains a propanoic acid group.

    (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)butanoic acid: Features a butanoic acid moiety.

Uniqueness

(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can impart distinct chemical and biological properties compared to its analogs. The benzoic acid group can enhance the compound’s stability, reactivity, and potential interactions with biological targets .

Properties

IUPAC Name

2-[(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-6-4-5-7-13(12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUKYNQJJKTETD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](OCC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.